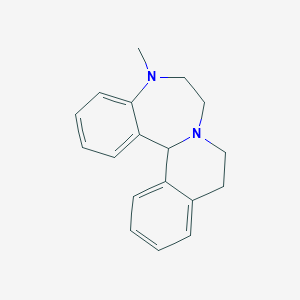

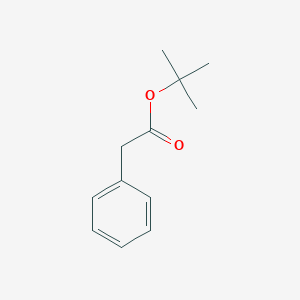

2-phénylacétate de tert-butyle

Vue d'ensemble

Description

Tert-Butyl phenylacetate (TBPA) is a synthetic ester compound that has been used in a variety of industries, including the pharmaceutical, food, and cosmetic industries. TBPA is a colorless liquid with a sweet, fruity odor. It is a member of the phenylacetates family, which is a group of organic compounds derived from phenylacetic acid. TBPA is also known as tert-butyl phenyl acetate, tert-butyl phenylacetate, and tert-butyl 2-phenylacetate.

Applications De Recherche Scientifique

Synthèse chimique

“2-phénylacétate de tert-butyle” est utilisé dans divers procédés de synthèse chimique . Il s’agit d’un composé polyvalent pouvant participer à un large éventail de réactions, contribuant à la création de nombreux types de produits chimiques différents .

Études d’oxydation

Ce composé a été étudié dans le contexte de l’oxydation en phase liquide . L’oxydation du “this compound” dans l’ortho-dichlorobenzène à 140 °C se produit avec des chaînes courtes . Les principaux produits de réaction non peroxydiques (α-hydroxy-2-phénylacétate de tert-butyle, α-oxo-2-phénylacétate de tert-butyle et benzaldéhyde) sont formés par la décomposition d’un hydroperoxyde (α-hydroperoxy-2-phénylacétate de tert-butyle) et/ou par la recombinaison de radicaux peroxy avec et sans terminaison de chaîne .

Oxydation radicalaire en chaîne

Le benzaldéhyde et l’α-hydroxy-2-phénylacétate de tert-butyle subissent une oxydation radicalaire en chaîne dans un milieu réactionnel pour donner de l’acide benzoïque et de l’α-oxo-2-phénylacétate de tert-butyle . La décomposition homolytique de l’hydroperoxyde est responsable de l’autoaccélération du processus et donne du benzaldéhyde, qui est également formé à partir de l’hydroperoxyde par un mécanisme non radicalaire .

Safety and Hazards

Mécanisme D'action

Tert-Butyl 2-Phenylacetate, also known as Tert-Butyl Phenylacetate, is a chemical compound with the molecular formula C12H16O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that this compound undergoes oxidation reactions , suggesting that it may interact with enzymes involved in oxidation processes.

Mode of Action

The mode of action of Tert-Butyl 2-Phenylacetate involves oxidation reactions. The compound undergoes liquid-phase oxidation, resulting in the formation of various products . The oxidation process is catalyzed by benzoic acid .

Biochemical Pathways

Tert-Butyl 2-Phenylacetate is involved in the phenylacetate catabolic pathway . This pathway is a hybrid pathway that combines features of aerobic and anaerobic metabolism . The compound undergoes oxidation to form various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products are formed through the decomposition of a hydroperoxide and/or the recombination of peroxy radicals .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

The oxidation of Tert-Butyl 2-Phenylacetate results in the formation of various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products can further undergo radical chain oxidation to result in benzoic acid and tert-butyl α-oxophenylacetate .

Action Environment

The action of Tert-Butyl 2-Phenylacetate can be influenced by various environmental factors. For instance, the oxidation process it undergoes is temperature-dependent, occurring at 140°C in ortho-dichlorobenzene . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other chemicals, and storage conditions .

Analyse Biochimique

Biochemical Properties

It is known that the tert-butyl group in chemistry and biology has unique reactivity patterns

Cellular Effects

It has been suggested that the compound may have inhibitory effects on cell growth

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation

Temporal Effects in Laboratory Settings

It is known that the compound undergoes oxidation in ortho-dichlorobenzene at 140°C, resulting in the formation of several reaction products

Metabolic Pathways

It is known that the compound can undergo reactions at the benzylic position, which may be relevant to its metabolism

Propriétés

IUPAC Name |

tert-butyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROFQHQXTMKORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311506 | |

| Record name | tert-butyl 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16537-09-0 | |

| Record name | tert-Butyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

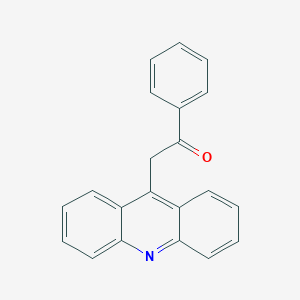

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)

![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)